molecular formula C6H5N3O B1296967 3H-Imidazo[4,5-b]pyridine, 4-oxide CAS No. 6863-46-3

3H-Imidazo[4,5-b]pyridine, 4-oxide

Cat. No. B1296967
CAS RN: 6863-46-3
M. Wt: 135.12 g/mol
InChI Key: REMGQFLUKHNBEN-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with the molecular formula C6H5N3O . It is a derivative of imidazopyridine, which is a class of compounds known to have various biological activities .


Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The synthesis of these compounds involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .


Molecular Structure Analysis

The molecular structure of 3H-Imidazo[4,5-b]pyridine, 4-oxide has been analyzed using X-ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide and its derivatives have been synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Physical And Chemical Properties Analysis

3H-Imidazo[4,5-b]pyridine, 4-oxide has a molecular weight of 135.12 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 135.043261791 g/mol. It has a topological polar surface area of 50.9 Ų .

Scientific Research Applications

Chemical Synthesis and Antimetabolites

Research has shown that 3H-Imidazo[4,5-b]pyridine, 4-oxide can be chemically synthesized to create potential antimetabolites. For instance, Itoh et al. (1982) demonstrated the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, leading to the predominant formation of 7-chloro derivatives. These derivatives were then used to prepare a chloroimidazo[4,5-b]pyridine nucleoside, a crucial precursor for 1-deazaadenosine, indicating its potential in antimetabolite synthesis (Itoh, Ono, Sugawara, & Mizuno, 1982).

Molecular Structure and Vibrational Spectra

Lorenc et al. (2008) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives, including 3H-imidazo[4,5-b]pyridine. They utilized density functional theory and X-ray data to understand the molecular configurations of these compounds. Their research contributes to a deeper understanding of the structural and vibrational characteristics of 3H-imidazo[4,5-b]pyridine derivatives (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Crystal Structure Analysis

The crystal structure of the 3H-imidazo[4,5-b]pyridine derivative, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, was analyzed by Hjouji et al. (2016). They discovered variations in the conformations of the ester substituents in the asymmetric unit, contributing to knowledge about the crystallography of these compounds (Hjouji, Mague, Rodi, Ouzidan, & Essassi, 2016).

Future Directions

The future directions of research on 3H-Imidazo[4,5-b]pyridine, 4-oxide could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, the exploration of other biological activities of this compound could also be a potential area of future research.

properties

IUPAC Name

4-hydroxyimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMGQFLUKHNBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342826
Record name 3H-Imidazo[4,5-b]pyridine, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridine, 4-oxide

CAS RN

6863-46-3
Record name 3H-Imidazo[4,5-b]pyridine, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo[4,5-b]pyridine, 4-oxide
Reactant of Route 2
3H-Imidazo[4,5-b]pyridine, 4-oxide
Reactant of Route 3
3H-Imidazo[4,5-b]pyridine, 4-oxide
Reactant of Route 4
3H-Imidazo[4,5-b]pyridine, 4-oxide
Reactant of Route 5
3H-Imidazo[4,5-b]pyridine, 4-oxide
Reactant of Route 6
3H-Imidazo[4,5-b]pyridine, 4-oxide

Citations

For This Compound
8
Citations
H Göker, S Özden - Journal of Molecular Structure, 2019 - Elsevier
Imidazopyridines can exist in several tautomeric forms such as benzimidazole or purine condensed systems. Regioselectivities were determined for N-alkylations of 2-(3,4-…
Number of citations: 5 www.sciencedirect.com
T Baladi, J Aziz, F Dufour, V Abet, V Stoven… - Bioorganic & Medicinal …, 2018 - Elsevier
The TAM kinase family arises as a new effective and attractive therapeutic target for cancer therapy, autoimmune and viral diseases. A series of 2,6-disubstituted imidazo[4,5-b]pyridines …
Number of citations: 12 www.sciencedirect.com
W Zeinyeh, J Pilmé, S Radix, N Walchshofer - Tetrahedron Letters, 2009 - Elsevier
Regioselectivities were determined for N-alkylations of imidazo[4,5-b]pyridine-4-oxide and 2-methyl-imidazo[4,5-b]pyridine-4-oxide with benzyl bromide or benzyl iodide at RT using K 2 …
Number of citations: 19 www.sciencedirect.com
T Baladi, A Granzhan, S Piguel - European Journal of Organic …, 2016 - Wiley Online Library
We describe herein the first C‐2 direct alkenylation of the valuable 3H‐imidazo[4,5‐b]pyridine promoted by microwave‐assisted Pd/Cu co‐catalysis. The reaction is rapid and …
J Aziz, T Baladi, S Piguel - The Journal of organic chemistry, 2016 - ACS Publications
C2 direct alkynylation of 3H-imidazo[4,5-b]pyridine derivatives is explored for the first time. Stable and readily available 1,1-dibromo-1-alkenes, electrophilic alkyne precursors, are used …
Number of citations: 36 pubs.acs.org
W Zeinyeh, H Xia, P Lawton, S Radix… - European journal of …, 2010 - Elsevier
The syntheses of new N-polysubstituted imidazo[4,5-b]pyridine-7-one (IP, 5 and 8a–8f) and indazole-4,7-dione (ID, 9 and 10) derivatives are described. The binding affinity of IP and ID …
Number of citations: 9 www.sciencedirect.com
G Cristalli, S Costanzi, C Lambertucci, S Taffi, S Vittori… - Il farmaco, 2003 - Elsevier
A number of ligands for the adenosine binding sites has been obtained by using nucleoside convergent and divergent synthesis. Most of our nucleosides have been synthesized by …
Number of citations: 26 www.sciencedirect.com
PT Ludford III - 2017 - search.proquest.com
Presented here is the investigation of the Henri-Michaelis-Menten kinetics of adenosine deaminase-mediated deamination of tzA and tz2-AA. In addition to this investigation, the …
Number of citations: 3 search.proquest.com

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